molecular formula C14H14N2O5 B12359640 (2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate

(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate

Cat. No.: B12359640
M. Wt: 290.27 g/mol
InChI Key: ARZPQBJTLVVDNP-JTQLQIEISA-N
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Description

(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azaniumyl group, a chromenyl moiety, and a butanoate backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxochromen-7-amine with a suitable butanoic acid derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with temperatures ranging from 50°C to 100°C. The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azaniumyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory or anticancer properties, although more research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including polymer synthesis and environmental remediation.

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets are still under investigation, but initial studies indicate a multi-faceted mode of action.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azaniumyl-4-oxobutanoate: Lacks the chromenyl moiety, making it less complex.

    4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate:

Uniqueness

What sets (2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate apart is its combination of functional groups. This unique structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1

InChI Key

ARZPQBJTLVVDNP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+]

Origin of Product

United States

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